

Application Notes: Olomoucine as a Tool for Studying Kinase-Dependent Signaling Pathways

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Compound of Interest

Compound Name: Olomoucine

Cat. No.: B1683950

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Introduction

Olomoucine is a purine derivative recognized as a first-generation, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).[1] Initially identified for its role in regulating the cell cycle, its applications have expanded to the study of various kinase-dependent signaling pathways.[2][3] **Olomoucine** primarily targets CDK1 (Cdc2), CDK2, and CDK5, thereby interfering with crucial cell cycle transitions, such as the G1/S and G2/M phases.[1][4] Its ability to arrest cells at specific cell cycle checkpoints makes it an invaluable tool for synchronizing cell populations and studying cell cycle-dependent events.[3][5] Beyond cell cycle regulation, **Olomoucine** has been shown to inhibit other kinases, including ERK1/p44 MAP kinase, and to modulate pathways such as NF- κ B signaling, making it a versatile tool for cancer research, neurobiology, and inflammation studies.[2][6]

Mechanism of Action

Olomoucine exerts its inhibitory effects by competing with ATP for the binding site on the kinase.[3] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the kinase's activity. The primary targets of **Olomoucine** are CDKs, which are essential for the progression of the cell cycle.[1] By inhibiting CDK1/cyclin B and CDK2/cyclin E complexes, **Olomoucine** can effectively arrest cells at the G2/M and G1/S transitions, respectively.[3][4]

Data Presentation

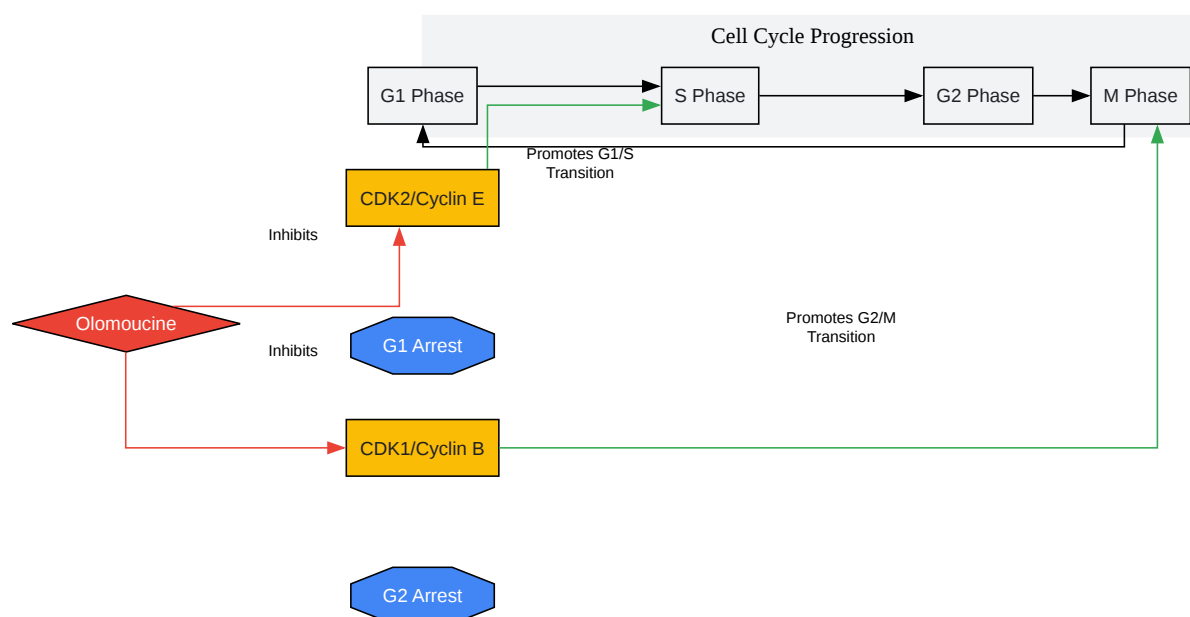
Table 1: Inhibitory Activity of **Olomoucine** against Protein Kinases

Target Kinase	IC50 (μM)
CDK1 (Cdc2)/cyclin B	7.0[1][2]
CDK2/cyclin A	7.0[1][2]
CDK2/cyclin E	7.0[1][2]
CDK5/p35	3.0[1][2]
ERK1/p44 MAPK	25.0[1][2]

Table 2: Inhibitory Activity of **Olomoucine II** against Protein Kinases

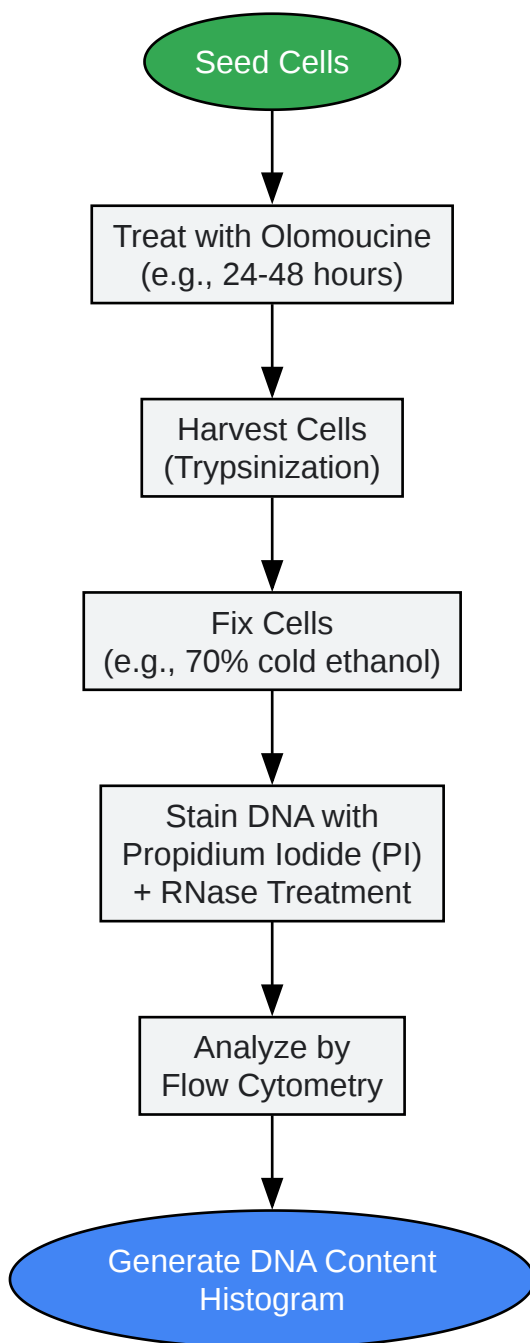
Target Kinase	IC50 (μM)
CDK1/cyclin B	7.6[7]
CDK2/cyclin E	0.1[7]
CDK4/cyclin D1	19.8[7]
CDK7/cyclin H	0.45[7]
CDK9/cyclin T1	0.06[7]

Signaling Pathways and Experimental Workflows



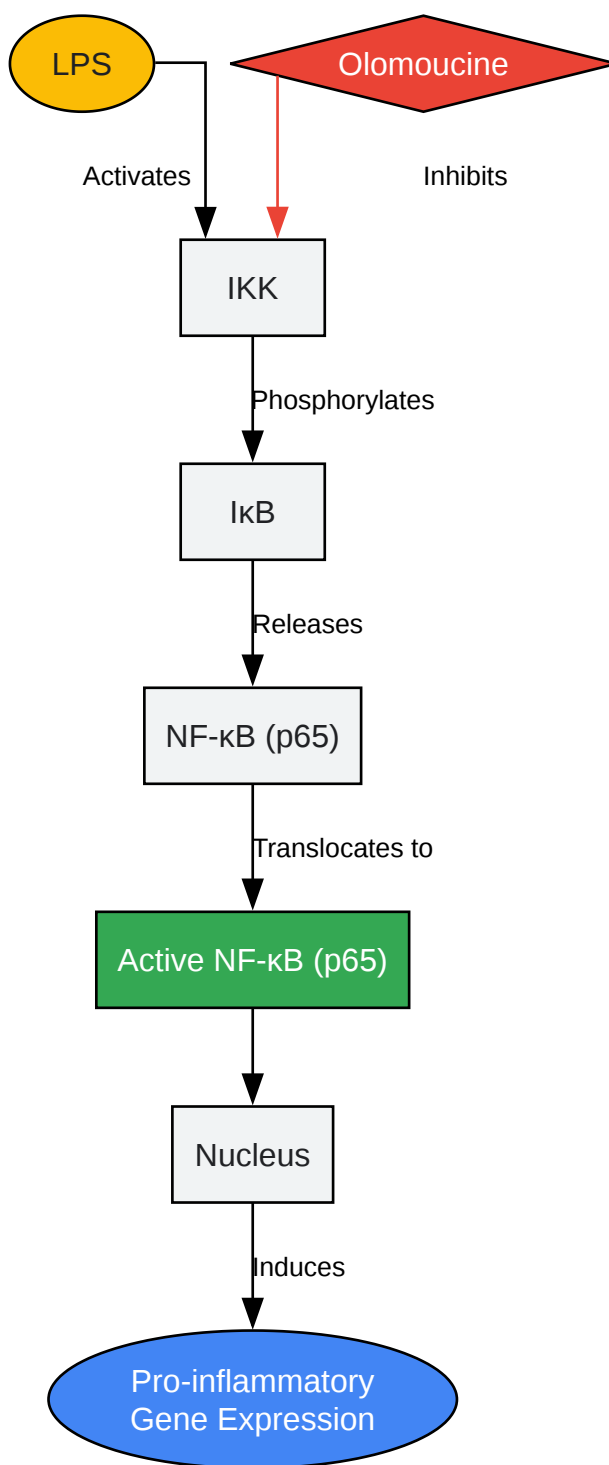
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Caption: **Olomoucine** inhibits CDK1 and CDK2, leading to cell cycle arrest at G1/S and G2/M.



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Caption: Experimental workflow for analyzing cell cycle distribution after **Olomoucine** treatment.



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